molecular formula C12H8F2O3S B1417351 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid CAS No. 1096977-35-3

5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid

Cat. No. B1417351
M. Wt: 270.25 g/mol
InChI Key: GEIKDXXXDUHSIO-UHFFFAOYSA-N
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Description

5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid is an organic compound . It is a derivative of thiophene, a five-membered ring compound with one sulfur atom . The compound has a molecular weight of 270.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8F2O3S/c13-12(14)17-8-3-1-7(2-4-8)9-5-6-10(18-9)11(15)16/h1-6,12H,(H,15,16) . This indicates the molecular structure of the compound.

Scientific Research Applications

Novel Butenamides Synthesis

  • Researchers have developed novel immunosuppressive butenamides using derivatives of thiophene carboxylic acids, indicating potential in immunosuppression applications (Axton et al., 1992).

Heterocyclic Compound Synthesis

  • Thiophene-containing compounds, including derivatives of thiophene carboxylic acid, have been synthesized for their potential anticancer, antibacterial, antiviral, and antioxidant activities (Mabkhot et al., 2017).

Anti-Tubercular Activity

  • Derivatives of thiophene carboxylic acid have been evaluated for anti-tubercular activity, showing potential as anti-TB drugs (Lu et al., 2011).

Liquid Crystal Research

  • A study reported the synthesis of a thiophene-based chiral liquid crystalline ester for potential use in liquid crystal applications (Matharu et al., 2000).

Coordination Polymer Research

  • Research on coordination polymers incorporated thiophene dicarboxylic acids, exploring their structural diversity and potential applications in material science (Chen et al., 1999).

Synthesis of Benzothiophenes

  • Thiophene carboxylate has been utilized in the synthesis of polysubstituted benzothiophenes, highlighting its role in the preparation of compounds with functional properties (Yang et al., 2002).

Mesogenic Behaviour Study

  • A family of thiophene-based mesogens was synthesized, demonstrating the use of thiophene carboxylates in low molar mass liquid crystals research (Gipson et al., 2009).

properties

IUPAC Name

5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O3S/c13-12(14)17-8-3-1-7(2-4-8)9-5-6-10(18-9)11(15)16/h1-6,12H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIKDXXXDUHSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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